molecular formula C9H6Cl2O2 B14294609 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid CAS No. 122274-70-8

2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid

Katalognummer: B14294609
CAS-Nummer: 122274-70-8
Molekulargewicht: 217.05 g/mol
InChI-Schlüssel: UQEPTSFPWBGEIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of two chlorine atoms and a phenyl group attached to a prop-2-enoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid typically involves the chlorination of 3-phenylprop-2-enoic acid. One common method includes the reaction of 3-phenylprop-2-enoic acid with thionyl chloride in the presence of a solvent such as dimethylformamide (DMF). The reaction proceeds under controlled temperature conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 3-Chloro-3-(trimethylsilyl)prop-2-enoic acid
  • 3-(2-chlorophenyl)prop-2-enoic acid
  • 3-(3-chloro-2-fluorophenyl)prop-2-enoic acid

Comparison: 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid is unique due to the presence of two chlorine atoms and its specific structural configuration. This uniqueness can influence its reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

122274-70-8

Molekularformel

C9H6Cl2O2

Molekulargewicht

217.05 g/mol

IUPAC-Name

2-chloro-3-(3-chlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13)

InChI-Schlüssel

UQEPTSFPWBGEIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C=C(C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.